molecular formula C6H5N3O3S B7827076 1H-Benzo[d][1,2,3]triazole-6-sulfonic acid

1H-Benzo[d][1,2,3]triazole-6-sulfonic acid

Cat. No.: B7827076
M. Wt: 199.19 g/mol
InChI Key: VFWJHCOPTQCMPO-UHFFFAOYSA-N
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Description

1H-Benzo[d][1,2,3]triazole-6-sulfonic acid is a heterocyclic compound that features a benzotriazole ring fused with a sulfonic acid group. This compound is known for its versatility and has been widely studied for its various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Benzo[d][1,2,3]triazole-6-sulfonic acid can be synthesized through several methods. One common approach involves the reaction of benzotriazole with chlorosulfonic acid, which introduces the sulfonic acid group into the benzotriazole ring. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using automated equipment to maintain consistency and efficiency. The process may include steps such as purification through crystallization or distillation to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions: 1H-Benzo[d][1,2,3]triazole-6-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.

    Substitution: The benzotriazole ring can undergo substitution reactions, where different substituents replace the hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce various substituted benzotriazole compounds.

Scientific Research Applications

1H-Benzo[d][1,2,3]triazole-6-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a catalyst in various chemical reactions.

    Biology: The compound has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research has explored its potential therapeutic applications, including its use as an antimicrobial and anticancer agent.

    Industry: It is utilized in the production of dyes, corrosion inhibitors, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1H-Benzo[d][1,2,3]triazole-6-sulfonic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong hydrogen bonds and ionic interactions, which contribute to its binding affinity and specificity. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

    Benzotriazole: Lacks the sulfonic acid group but shares the benzotriazole ring structure.

    Tolyltriazole: Contains a tolyl group instead of the sulfonic acid group.

    Benzimidazole: Similar heterocyclic structure but with different nitrogen positioning.

Uniqueness: 1H-Benzo[d][1,2,3]triazole-6-sulfonic acid is unique due to the presence of the sulfonic acid group, which enhances its solubility in water and its ability to form strong interactions with biological targets. This makes it particularly useful in applications where these properties are advantageous.

Properties

IUPAC Name

2H-benzotriazole-5-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O3S/c10-13(11,12)4-1-2-5-6(3-4)8-9-7-5/h1-3H,(H,7,8,9)(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFWJHCOPTQCMPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNN=C2C=C1S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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